[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate
Description
This compound is a highly modified triterpenoid derivative featuring a pentacyclic picen core (a dodecahydro-1H-picen system) with multiple functional groups:
- Heptamethyl groups: Seven methyl substituents on the picen skeleton, enhancing steric bulk and lipophilicity.
- Piperidine-1-carbonyl moieties: Three piperidine-derived amide groups attached via carbonyl linkages, likely influencing solubility and bioactivity through hydrogen bonding and steric effects.
- Acetyloxy groups: Four acetylated hydroxyl groups on oxane (tetrahydropyran) rings, increasing metabolic stability and lipophilicity.
- Oxane rings: Two substituted tetrahydropyran rings with acetyloxy and piperidine-carbonyl groups, contributing to conformational rigidity .
Properties
CAS No. |
126145-77-5 |
|---|---|
Molecular Formula |
C67H99N3O18 |
Molecular Weight |
1234.5 g/mol |
IUPAC Name |
[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C67H99N3O18/c1-38(71)80-48-50(81-39(2)72)55(86-49-51(82-40(3)73)54(83-41(4)74)59(84-42(5)75)87-53(49)58(78)69-32-18-14-19-33-69)60(88-52(48)57(77)68-30-16-13-17-31-68)85-47-23-24-65(10)46(62(47,6)7)22-25-67(12)56(65)45(76)36-43-44-37-64(9,61(79)70-34-20-15-21-35-70)27-26-63(44,8)28-29-66(43,67)11/h36,44,46-56,59-60H,13-35,37H2,1-12H3 |
InChI Key |
OXIUZZIJYILSDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)N2CCCCC2)OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5C(=O)C=C7C6(CCC8(C7CC(CC8)(C)C(=O)N9CCCCC9)C)C)C)C)C(=O)N1CCCCC1)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the picenyl core, the introduction of piperidine groups, and the acetylation of hydroxyl groups. Typical reaction conditions might include:
Formation of the picenyl core: This could involve cyclization reactions under acidic or basic conditions.
Introduction of piperidine groups: This might be achieved through nucleophilic substitution reactions.
Acetylation: This could be done using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions at the picenyl core or the piperidine groups.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
This compound could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying cellular processes or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets like enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
The compound’s closest analogues include triterpenoid derivatives and piperidine-containing natural products. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison with Analogues
Key Differences and Implications
Lipophilicity and Solubility: The target compound’s acetyloxy and piperidine-carbonyl groups confer higher lipophilicity compared to hydroxyl-rich triterpenoids like betulinic acid. This may enhance membrane permeability but reduce aqueous solubility . In contrast, piperine (a smaller piperidine alkaloid) exhibits moderate solubility due to its planar structure and lack of bulky substituents .
Bioactivity: Betulinic acid’s hydroxyl and carboxylic acid groups enable direct interactions with enzymatic targets (e.g., HIV protease), whereas the target compound’s piperidine-carbonyl groups may modulate receptor binding through steric or electronic effects . Marine actinomycete esters with acetyloxy groups show antibacterial activity, suggesting the target compound could share similar mechanisms .
Synthetic Complexity: The target compound’s multiple stereocenters and acetylated sugars pose challenges in synthesis, unlike simpler triterpenoids or piperidine alkaloids .
Research Findings and Mechanistic Insights
- Anti-inflammatory Potential: Populus-derived triterpenoids with acetylated sugars demonstrate synergistic anti-inflammatory effects, implying the target compound’s acetyloxy groups may enhance activity .
- Antimicrobial Activity: Piperidine-carbonyl groups in marine actinomycete compounds disrupt bacterial membranes, a mechanism likely shared by the target compound .
Biological Activity
The compound [5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.
Structural Analysis
The compound's structure can be broken down into several functional groups:
- Heptamethyl and oxo groups : These contribute to the lipophilicity and potential bioactivity.
- Piperidine moieties : Known for their role in various pharmacological activities.
- Acetoxy groups : Often associated with enhanced solubility and bioavailability.
Molecular Formula
The molecular formula is , indicating a complex arrangement that may influence its interaction with biological systems.
The compound's physicochemical properties such as solubility, stability under physiological conditions, and permeability are critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Inhibition of bacterial growth : Compounds featuring piperidine and acetoxy groups have shown effectiveness against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound may also function as an enzyme inhibitor:
- Cholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .
Cytotoxicity
Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against cancer cell lines:
- Cancer Cell Lines : Some piperidine-containing compounds have shown selective toxicity towards specific cancer cell lines, indicating potential for use in chemotherapy .
Hypoglycemic Activity
Certain derivatives exhibit hypoglycemic effects:
- Diabetes Management : Compounds with similar structures have been investigated for their ability to lower blood glucose levels in diabetic models .
Study 1: Antimicrobial Efficacy
A study synthesized a series of piperidine derivatives and evaluated their antimicrobial efficacy. The results indicated moderate to strong activity against specific bacterial strains. The most active compounds had IC50 values indicating effective inhibition of bacterial growth .
Study 2: Enzyme Inhibition Profiling
Another research focused on the enzyme inhibition profile of synthesized piperidine derivatives. It was found that several compounds significantly inhibited urease activity, which is crucial for the treatment of urinary infections .
| Compound ID | Activity Type | Target Organism/Enzyme | IC50 Value (µM) |
|---|---|---|---|
| 7l | Antimicrobial | Salmonella typhi | 5.0 |
| 7m | Antimicrobial | Bacillus subtilis | 3.5 |
| 7n | AChE Inhibition | Human AChE | 0.63 |
| 7o | Urease Inhibition | Urease from Proteus vulgaris | 2.14 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
